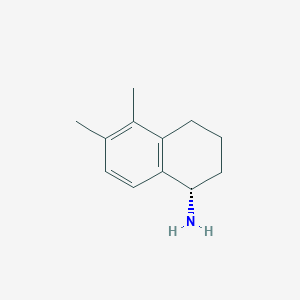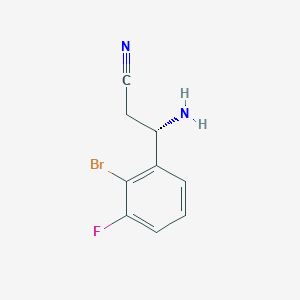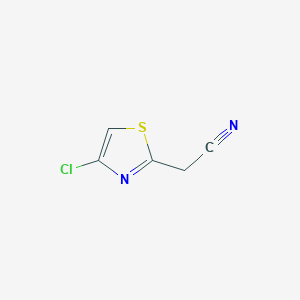![molecular formula C9H13Cl2F3N2 B13053561 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl phenyl sulfone can be used for substitution reactions under visible light irradiation.
Major Products Formed
The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .
Wissenschaftliche Forschungsanwendungen
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound shares a similar structure but differs in the presence of a hydroxyl group instead of an amine group.
Trifluoromethyl phenyl sulfone: This compound is used in substitution reactions and has similar trifluoromethyl functionality.
α-trifluoromethylstyrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group.
Uniqueness
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is unique due to its combination of a trifluoromethyl group and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H13Cl2F3N2 |
|---|---|
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
GYOXAZWKTLQFCB-JZGIKJSDSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)






![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)




